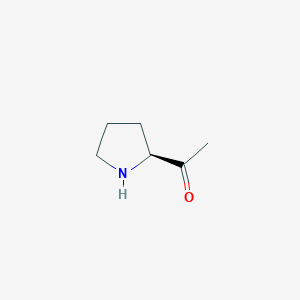

(S)-2-Acetyl-pyrrolidine

Übersicht

Beschreibung

Start by searching for the compound in chemical databases or academic search engines like Google Scholar or Connected Papers . Look for its IUPAC name, common names, and structural formula.

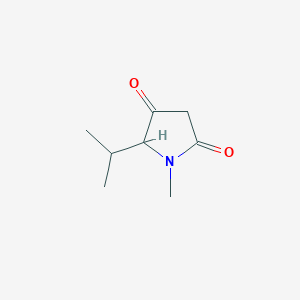

Molecular Structure Analysis

Use resources that provide information about the compound’s molecular structure. This can include its molecular weight, geometric structure, types of bonds, and more .Chemical Reactions Analysis

Find information on how the compound reacts with other substances. This can be found in the compound’s Material Safety Data Sheet (MSDS) or in research articles .Physical And Chemical Properties Analysis

Look for data on the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, and more .Wissenschaftliche Forschungsanwendungen

Cancer Research and Histone Acetylation : Pyrrolidine dithiocarbamate (PDTC), a derivative of pyrrolidine, inhibits histone acetylation and induces apoptosis in human leukemia cells. This activity is enhanced by the presence of Cu(2+) ions, indicating a potential anticancer application (Chen, Du, Kang, & Wang, 2008).

Flavor Chemistry : The synthesis of 2-acetyl-1-pyrroline, a key flavor component in rice, demonstrates the application of pyrrolidine derivatives in food chemistry. This synthesis process involves converting pyrrolidine into various intermediates to produce the flavor compound (Kimpe, Stevens, & Keppens, 1993).

Cognitive Enhancement : A pyrrolidine derivative, ABT-089, shows positive effects in rodent and primate models of cognitive enhancement. Its potential in treating cognitive disorders underscores the relevance of pyrrolidine derivatives in neuroscience (Lin et al., 1997).

Diabetes Treatment : A derivative, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, is a potent dipeptidyl peptidase IV inhibitor with antihyperglycemic properties, showing potential in diabetes treatment (Villhauer et al., 2003).

Synthetic Chemistry : Pyrrolidine derivatives are used in acetylation reactions under solvent-free conditions, highlighting their role in organic synthesis (Paul, Nanda, Gupta, & Loupy, 2002).

Aroma Stabilization in Food Products : The stabilization of potent odorants like 2-acetyl-1-pyrroline by complexation with zinc halides presents an innovative approach in food technology (Fang & Cadwallader, 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(2S)-pyrrolidin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(8)6-3-2-4-7-6/h6-7H,2-4H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCFJMPASVKULQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

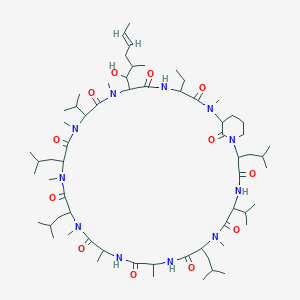

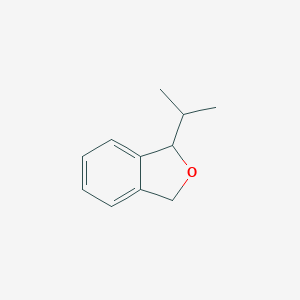

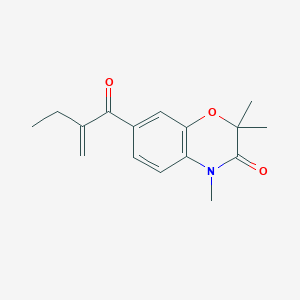

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)